3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(4-Methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic heterocyclic compound featuring a fused thiophene-pyrimidine core substituted at the 3-position with a 4-methylbenzyl group. This scaffold is structurally analogous to uracil-based pyrimidines but incorporates a thiophene ring, which enhances its electronic and steric properties. The compound is synthesized via condensation reactions involving thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione precursors and aromatic aldehydes or amines under acidic or basic conditions . Its synthesis typically follows multi-step protocols optimized for regioselectivity and yield, as seen in related thieno[3,2-d]pyrimidine derivatives .
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-2-4-10(5-3-9)8-16-13(17)12-11(6-7-19-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWYKWJSAJOBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of thiophene derivatives with appropriate amines and aldehydes under controlled conditions. One common method includes the cyclization of thiophene-2-carboxamides with formic acid, yielding thieno[3,2-d]pyrimidin-4-ones . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the methyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the thienopyrimidine family. Thienopyrimidine derivatives are known for their wide range of biological activities and are frequently studied in medicinal chemistry because they are structurally similar to purines, essential components of nucleic acids.
Chemical Information
Synthesis
The synthesis of 3-(4-ethoxyphenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps. A common laboratory method involves reacting 4-ethoxybenzaldehyde with thiourea and ethyl acetoacetate in the presence of sodium ethoxide. The mixture is heated to promote cyclization and form the thienopyrimidine core.
Potential Applications
3-(4-ethoxyphenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits significant biological activities, including the inhibition of Bruton’s tyrosine kinase (BTK), a crucial player in B cell receptor signaling pathways. This inhibition is particularly relevant in the context of certain cancers and autoimmune diseases. Studies have also indicated its potential as an anticancer agent through the modulation of various signaling pathways involved in cell proliferation and survival.
Mechanism of Action
The mechanism of action of 3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit protein kinases, which play a crucial role in cell signaling pathways . By inhibiting these kinases, the compound can disrupt the proliferation and survival of cancer cells. Additionally, it may interact with other cellular targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methylbenzyl group in the target compound provides moderate lipophilicity, enhancing membrane permeability compared to polar substituents like methoxy groups . Fluorinated analogs (e.g., 3-(2,4-difluorophenyl)) exhibit increased metabolic stability due to fluorine's electronegativity .
Comparison with Quinazoline and Pyrimidine Derivatives
Thieno[3,2-d]pyrimidine-2,4-diones are distinct from quinazoline-2,4(1H,3H)-diones (e.g., 3-(3,4-dimethoxyphenethyl)quinazoline-2,4-dione ) due to the sulfur atom in the thiophene ring, which alters electronic distribution and π-stacking interactions. Thieno derivatives generally exhibit higher rigidity and bioavailability compared to their quinazoline counterparts .
Biological Activity
3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in anticancer, antibacterial, and antiviral domains. The unique structural features of this compound, including the presence of a 4-methylbenzyl substituent, enhance its potential interactions with various biological targets.
Anticancer Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidine-2,4-dione exhibit significant anticancer activity. A study demonstrated that compounds with this core structure can inhibit specific cancer cell lines effectively. For instance, a series of thieno[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The results showed varying levels of cytotoxicity with IC50 values indicating effective inhibition at micromolar concentrations .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and pathways involved in tumor growth and proliferation. For example, molecular docking studies have suggested that this compound targets key receptors involved in hormonal regulation and cancer progression, such as the luteinizing hormone-releasing hormone (LHRH) receptor .
Antimicrobial Activity
In addition to anticancer properties, compounds in the thienopyrimidine family have demonstrated antimicrobial activity. The structural features of this compound allow for interactions with bacterial cell membranes and metabolic pathways. Preliminary studies suggest that these compounds may disrupt bacterial integrity and inhibit growth through various mechanisms .
Case Study 1: LHRH Antagonist Development
A notable case study involved the development of a potent non-peptide LHRH antagonist derived from thieno[2,3-d]pyrimidine-2,4-dione. The compound exhibited high binding affinity with IC50 values as low as 0.06 nM in vitro. Oral administration resulted in significant suppression of plasma LH levels in animal models, demonstrating its potential as a therapeutic agent for hormone-sensitive cancers .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various thieno[3,2-d]pyrimidine derivatives to optimize their biological activity. The presence of specific substituents was found to significantly influence the cytotoxicity profiles against cancer cell lines. For instance, modifications to the benzyl group enhanced interaction with target proteins while reducing off-target effects on normal cells .
Table 1: Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
| Compound Name | Target Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Anticancer |
| Compound B | HCT-116 | 10.0 | Anticancer |
| Compound C | PC-3 | 8.5 | Anticancer |
| Compound D | E. coli | 12.0 | Antimicrobial |
Table 2: SAR Analysis of Substituents on Thieno[3,2-d]pyrimidines
| Substituent Type | Modification | Effect on Activity |
|---|---|---|
| Alkyl Group | Methyl | Increased potency |
| Halogen | Fluorine | Enhanced selectivity |
| Aromatic Ring | Benzyl | Improved binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
